molecular formula C18H18ClN5O3S3 B11368983 5-chloro-2-[(3-methylbenzyl)sulfonyl]-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

5-chloro-2-[(3-methylbenzyl)sulfonyl]-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

Cat. No.: B11368983
M. Wt: 484.0 g/mol
InChI Key: PGVGBCHDFFYYJA-UHFFFAOYSA-N
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Description

5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a thiadiazole ring, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Thiadiazole Ring: This step often involves the cyclization of thiosemicarbazide derivatives with appropriate reagents.

    Attachment of the Methanesulfonyl Group: This is usually done via sulfonylation reactions using methanesulfonyl chloride in the presence of a base.

    Chlorination: The final chlorination step can be performed using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and methanesulfonyl groups.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chloro group in the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can yield a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. The presence of the thiadiazole ring is particularly interesting due to its known biological activity.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic applications. They may exhibit activity against various diseases, including cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-PYRIMIDINE-4-CARBOXAMIDE
  • 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H18ClN5O3S3

Molecular Weight

484.0 g/mol

IUPAC Name

5-chloro-2-[(3-methylphenyl)methylsulfonyl]-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C18H18ClN5O3S3/c1-3-7-28-18-24-23-16(29-18)22-15(25)14-13(19)9-20-17(21-14)30(26,27)10-12-6-4-5-11(2)8-12/h4-6,8-9H,3,7,10H2,1-2H3,(H,22,23,25)

InChI Key

PGVGBCHDFFYYJA-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC(=C3)C

Origin of Product

United States

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